molecular formula C16H11Br2N3O2S2 B11662891 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11662891
M. Wt: 501.2 g/mol
InChI Key: HEQPITRTSFGLPN-FBCYGCLPSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety linked to an acetohydrazide group, which is further modified with a dibromo-hydroxyphenyl substituent. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with acetic anhydride under reflux conditions to form 2-acetylaminothiophenol, which is then cyclized to form the benzothiazole ring.

    Thioacetohydrazide Formation: The benzothiazole derivative is then reacted with thioacetic acid hydrazide to form the thioacetohydrazide intermediate.

    Condensation Reaction: The final step involves the condensation of the thioacetohydrazide intermediate with 3,5-dibromo-2-hydroxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.

    Substitution: The dibromo-hydroxyphenyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the hydrazide group, such as amines.

    Substitution: Substituted derivatives of the dibromo-hydroxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme activities, particularly those involving sulfur-containing substrates. Its ability to undergo various chemical reactions makes it useful in biochemical assays.

Medicine

In medicine, the compound is being investigated for its potential as an antimicrobial agent. The presence of the benzothiazole ring, known for its biological activity, combined with the dibromo-hydroxyphenyl group, may enhance its efficacy against certain pathogens.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dibromo-hydroxyphenyl group may enhance binding affinity through additional interactions, such as hydrogen bonding or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: Similar structure but lacks the dibromo-hydroxyphenyl group.

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Similar structure but without the dibromo-hydroxyphenyl modification.

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide lies in its combination of the benzothiazole ring and the dibromo-hydroxyphenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11Br2N3O2S2

Molecular Weight

501.2 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11Br2N3O2S2/c17-10-5-9(15(23)11(18)6-10)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+

InChI Key

HEQPITRTSFGLPN-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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